

cross-resistance studies between enoxacin and other quinolone antibiotics

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Enoxacin and Quinolone Cross-Resistance: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance between **enoxacin** and other quinolone antibiotics, supported by experimental data. We delve into the molecular mechanisms underpinning this phenomenon and present detailed experimental protocols for its investigation.

Executive Summary

Cross-resistance among quinolone antibiotics, including **enoxacin**, is a significant clinical challenge primarily driven by specific mutations in the bacterial genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). These mutations alter the drug targets, reducing the efficacy of the entire class of antibiotics. Generally, an initial mutation in gyrA confers low-level resistance, which is then amplified by subsequent mutations in gyrA or parC. Studies consistently demonstrate that bacteria resistant to one quinolone are likely to exhibit decreased susceptibility to others, including **enoxacin**.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)



The development of resistance to quinolones is a stepwise process, where each mutation typically leads to a gradual increase in the Minimum Inhibitory Concentration (MIC). The following table summarizes the impact of key mutations on the MICs of **enoxacin** and ciprofloxacin against Escherichia coli.

Bacterial Strain	Genotype (Relevant Mutations)	Enoxacin MIC (μg/mL)	Ciprofloxacin MIC (μg/mL)
Wild-Type	No target site mutations	0.125	0.015
Mutant 1	gyrA (S83L)	1	0.25
Mutant 2	gyrA (S83L, D87G)	2	0.5
Mutant 3	gyrA (S83L, D87G), parC (S80I)	16	4

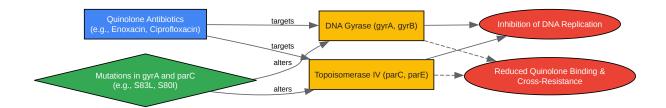
Data synthesized from studies on isogenic E. coli mutants.[1][2]

As the data indicates, a single S83L mutation in gyrA significantly increases the MICs for both **enoxacin** and ciprofloxacin.[1][2] The addition of a second gyrA mutation and a subsequent parC mutation further escalates the resistance, demonstrating clear cross-resistance between the two fluoroquinolones.[1][2] Phenotypic expression of the parC mutation (S80I) is dependent on the presence of at least one gyrA mutation.[1][2]

Molecular Mechanisms of Cross-Resistance

The primary mechanism of quinolone resistance lies in alterations of their target enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and quinolones act by inhibiting their function.





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Mechanism of Quinolone Action and Resistance.

Mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes are most common.[3][4] For instance, the S83L mutation in gyrA has been shown to have the strongest influence on quinolone resistance.[1][2] High-level fluoroquinolone resistance often requires a combination of mutations in both gyrA and parC.[1][2]

Experimental Protocols Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

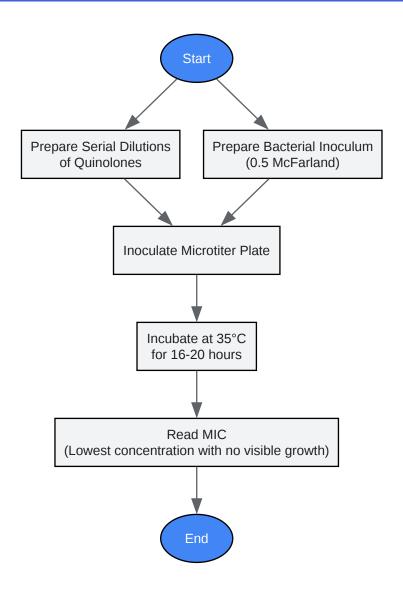
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[5]

- Preparation of Antimicrobial Solutions:
 - Prepare stock solutions of enoxacin, ciprofloxacin, and other quinolones to be tested.
 - \circ Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 μ L.
- Inoculum Preparation:
 - Select 3-5 isolated colonies of the bacterial strain from an 18-24 hour agar plate.
 - Suspend the colonies in a sterile saline solution.



- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - \circ Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 50 μ L of the standardized bacterial suspension. This will bring the total volume in each well to 100 μ L.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Interpretation of Results:
 - Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
 - The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.





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